N2-Benzyl-N2-ethyl-2,3-pyridinediamine
Description
Properties
IUPAC Name |
2-N-benzyl-2-N-ethylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-17(11-12-7-4-3-5-8-12)14-13(15)9-6-10-16-14/h3-10H,2,11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRIQTBJSRKZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Benzyl-N2-ethyl-2,3-pyridinediamine typically involves the reaction of 2,3-diaminopyridine with benzyl chloride and ethyl iodide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N2-Benzyl-N2-ethyl-2,3-pyridinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated compounds like benzyl chloride or ethyl iodide in the presence of a base such as potassium carbonate.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Inhibitory Effects on Kinases:
N2-Benzyl-N2-ethyl-2,3-pyridinediamine has been studied for its ability to inhibit specific kinases involved in various signaling pathways. For instance, similar compounds have demonstrated efficacy in inhibiting Syk kinase, which plays a crucial role in immune responses. This inhibition can potentially lead to therapeutic applications in treating conditions characterized by excessive immune activation, such as allergies and autoimmune diseases .
Anticancer Properties:
Research indicates that pyridine derivatives exhibit anticancer properties. The structural features of this compound may contribute to its ability to interfere with cancer cell proliferation and survival pathways. Studies have shown that modifications in the pyridine ring can enhance cytotoxic effects against various cancer cell lines .
Biochemical Research
Cell Signaling Modulation:
The compound's ability to modulate cell signaling pathways makes it a valuable tool in biochemical research. By inhibiting or activating specific receptors or enzymes, researchers can explore the underlying mechanisms of diseases and test new therapeutic strategies. For example, compounds like this compound can be used to study the degranulation process in mast cells, which is relevant for understanding allergic reactions .
Pharmacological Studies:
The pharmacokinetics and pharmacodynamics of this compound are critical for developing new drugs. Investigations into its absorption, distribution, metabolism, and excretion (ADME) profiles are essential for assessing its viability as a pharmaceutical agent. Such studies help in optimizing dosing regimens and minimizing potential side effects .
Material Science
Synthesis of Functional Materials:
The unique chemical structure of this compound allows it to serve as a precursor for synthesizing functional materials. For example, it can be incorporated into polymer matrices or used as a ligand in coordination chemistry to develop novel materials with specific properties for applications in electronics or catalysis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N2-Benzyl-N2-ethyl-2,3-pyridinediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridinediamine derivatives exhibit diverse pharmacological and industrial applications, modulated by their substitution patterns. Below is a systematic comparison of N2-Benzyl-N2-ethyl-2,3-pyridinediamine with structurally related compounds:
Structural and Physicochemical Properties
Key Observations:
- Toxicity: Methoxy derivatives (e.g., 6-Methoxy-2,3-pyridinediamine HCl) are restricted in cosmetics, suggesting substituent-dependent safety profiles .
- Reactivity: Bromo and nitro substitutions enable participation in Suzuki-Miyaura or nucleophilic aromatic substitution reactions, expanding synthetic utility .
Biological Activity
N2-Benzyl-N2-ethyl-2,3-pyridinediamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.
- Molecular Formula : C14H17N3
- Molar Mass : 227.3 g/mol
- CAS Number : 1039926-73-2
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzyl and ethyl derivatives with pyridine precursors. This process often utilizes various catalytic conditions to enhance yield and purity.
1. Anticancer Activity
Recent studies have highlighted the anti-proliferative effects of compounds structurally related to this compound. For instance, analogues with similar thieno[2,3-b]pyridine cores have demonstrated significant inhibition of cancer cell lines such as HCT116 and MDA-MB-231, with IC50 values ranging from 25 to 130 nM . The presence of bulky substituents at specific positions on the pyridine ring appears to enhance this activity.
2. Cholinesterase Inhibition
Compounds derived from pyridine diamines have been studied for their ability to inhibit acetylcholinesterase (AChE). This compound and its derivatives showed promising results in vitro, with some exhibiting IC50 values lower than 30 nM against AChE . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
3. Antimicrobial Activity
In vitro evaluations have also assessed the antimicrobial properties of related compounds against various bacterial strains. For example, modifications on the pyridine scaffold have resulted in compounds that effectively inhibit the growth of Escherichia coli and Bacillus cereus . The structure-activity relationship indicates that specific functional groups significantly enhance antibacterial activity.
Case Study 1: Anticancer Efficacy
A study investigating a series of thieno[2,3-b]pyridine derivatives found that certain compounds with structural similarities to this compound exhibited over 85% inhibition of cell growth in HCT116 cells at concentrations around 120–130 nM . Such findings underscore the potential for developing new anticancer agents based on this scaffold.
Case Study 2: Neuroprotective Potential
Another research effort focused on synthesizing benzylpyridinium derivatives as AChE inhibitors found that several compounds had significant inhibitory activity at nanomolar concentrations . The most potent derivative achieved an IC50 value of 7.5 nM, indicating that modifications to the benzyl group can lead to enhanced neuroprotective properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N2-Benzyl-N2-ethyl-2,3-pyridinediamine, and what challenges arise during its purification?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of pyridine precursors. For example, substituting a halogen (e.g., bromine) at the pyridine C2 position with benzyl-ethylamine under catalytic conditions (e.g., Pd/C or CuI) . Purification challenges include separating byproducts like unreacted amines or diastereomers. Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) are common. Purity validation via HPLC (C18 column, UV detection at 254 nm) is critical .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : - and -NMR to verify substitution patterns (e.g., benzyl CH at δ 4.5–5.0 ppm, pyridine aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and rule out side products.
- Elemental Analysis : Match experimental vs. theoretical C, H, N percentages (±0.3% tolerance) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) if airborne particles are generated .
- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyridinediamine derivatives?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under identical conditions (e.g., cell lines, incubation times) .
- Analytical Validation : Confirm compound stability in assay media (e.g., via LC-MS to detect degradation products).
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC, EC) and adjust for variables like solvent effects (DMSO vs. PBS) .
Q. What strategies optimize the enantiomeric purity of this compound for pharmacological studies?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during amination steps to favor specific enantiomers.
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with reference standards .
Q. How does the electronic environment of the pyridine ring influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density at reactive sites (C2/C3 positions).
- Substituent Effects : Electron-withdrawing groups (e.g., NO) at C6 decrease nucleophilicity, while electron-donating groups (e.g., OMe) enhance reactivity in Suzuki-Miyaura couplings .
- Experimental Validation : Compare reaction yields under Pd-catalyzed conditions with varying substituents .
Q. What analytical techniques are most effective for detecting trace impurities in this compound batches?
- Methodological Answer :
- LC-MS/MS : Detect sub-1% impurities using selective ion monitoring (SIM) modes.
- NMR Relaxation Measurements : Identify low-concentration byproducts via / relaxation times.
- Headspace GC-MS : Screen for volatile degradation products (e.g., benzaldehyde from oxidation) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results for pyridinediamine derivatives?
- Methodological Answer :
- Parameter Calibration : Re-optimize computational models (e.g., solvent effects, basis sets) to match experimental conditions .
- Error Analysis : Quantify uncertainties in both computational (e.g., ±2 kcal/mol in ΔG) and experimental data (e.g., ±5% yield).
- Collaborative Validation : Cross-verify results with independent labs to rule out methodological biases .
Application-Oriented Questions
Q. What in vitro assays are suitable for evaluating the kinase inhibition potential of this compound analogs?
- Methodological Answer :
- Kinase Profiling : Use fluorescence-based assays (e.g., ADP-Glo™) against a panel of kinases (e.g., EGFR, BRAF).
- Dose-Response Curves : Generate IC values using 8-point dilution series (1 nM–100 μM).
- Selectivity Screening : Compare inhibition rates against off-target kinases (e.g., PKA, PKC) to assess specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
